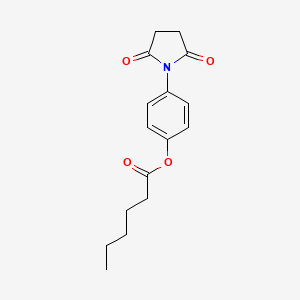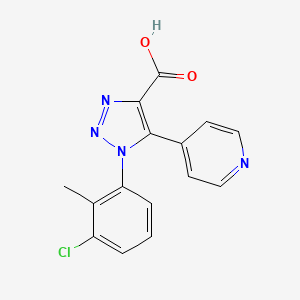![molecular formula C19H19N3OS B12491859 1-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea](/img/structure/B12491859.png)
1-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA is a complex organic compound that features a thiazole ring, a phenylurea moiety, and a methylphenyl group
Preparation Methods
The synthesis of 3-{2-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA typically involves the reaction of a substituted thiourea with α-halo ketones under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent such as ethanol. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-{2-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the thiazole ring and phenylurea moiety.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{2-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being explored for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism by which 3-{2-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring and phenylurea moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and phenylurea compounds. Some examples are:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but different substituents, leading to varied biological activities.
3-[2-[(4-Methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione: Another compound with a thiazole ring, but with different functional groups, resulting in different chemical and biological properties.
The uniqueness of 3-{2-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl]-3-phenylurea |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)17-13-24-18(22-17)11-12-20-19(23)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H2,20,21,23) |
InChI Key |
QMVVTNOLQIZUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491778.png)
methanone](/img/structure/B12491781.png)
![Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491785.png)
![N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12491788.png)



![N-(1-{4-methyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B12491811.png)
![2-Methylpropyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12491817.png)
![1-Cycloheptyl-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B12491824.png)

![5-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491832.png)
![4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12491837.png)
![5-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-N-methylfuran-2-sulfonamide](/img/structure/B12491839.png)
